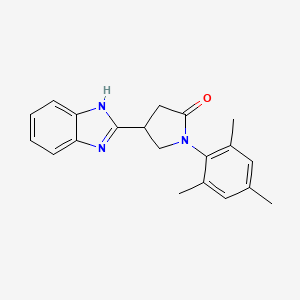

4-(1H-Benzimidazol-2-YL)-1-mesitylpyrrolidin-2-one

Description

Properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-12-8-13(2)19(14(3)9-12)23-11-15(10-18(23)24)20-21-16-6-4-5-7-17(16)22-20/h4-9,15H,10-11H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFKGCALDKMLQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Benzimidazol-2-YL)-1-mesitylpyrrolidin-2-one typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with carboxylic acids or their derivatives in the presence of a dehydrating agent such as polyphosphoric acid.

Attachment of Mesityl Group: The mesityl group can be introduced through a Friedel-Crafts alkylation reaction using mesitylene and a suitable catalyst like aluminum chloride.

Formation of Pyrrolidinone Ring: The final step involves the cyclization of the intermediate product with a suitable reagent to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Benzimidazol-2-YL)-1-mesitylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Aluminum chloride for Friedel-Crafts alkylation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzimidazole, including 4-(1H-benzimidazol-2-yl)-1-mesitylpyrrolidin-2-one, exhibit significant anticancer properties. Studies have demonstrated that compounds with benzimidazole cores can interfere with tubulin polymerization, a critical process in cell division. For instance, certain hydrazones derived from benzimidazole showed potent cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and AR-230 (chronic myeloid leukemia) . The half-inhibitory concentrations (IC50) of these compounds were comparable to established chemotherapeutic agents like podophyllotoxin, highlighting their potential as effective anticancer drugs.

Table 1: Cytotoxicity of Benzimidazole Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 1j | MCF-7 | 0.5 | >50 |

| 1k | AR-230 | 0.8 | ≈113 |

| Podophyllotoxin | MCF-7 | 0.6 | N/A |

Anthelmintic Activity

In addition to their anticancer properties, benzimidazole derivatives have shown promising activity against parasitic infections. A series of studies reported that compounds derived from benzimidazole effectively killed muscle larvae of Trichinella spiralis in vitro. The presence of hydroxyl groups on the phenyl moiety significantly enhanced the anthelmintic activity compared to traditional drugs like albendazole and ivermectin .

Table 2: Anthelmintic Activity Against T. spiralis

| Compound | Concentration (µg/ml) | Effectiveness (%) |

|---|---|---|

| 5b | 50 | 100 |

| 5d | 50 | 100 |

| Albendazole | 100 | <50 |

Antioxidant Properties

Benzimidazole derivatives have also been recognized for their antioxidant capabilities. Studies demonstrated that these compounds could scavenge free radicals effectively, contributing to their therapeutic potential beyond anticancer and antiparasitic applications . The ability to mitigate oxidative stress is particularly relevant in cancer therapy, where oxidative damage can influence tumor progression.

Case Study: Development of New Anticancer Agents

A study focused on synthesizing new derivatives of benzimidazole highlighted their effectiveness against resistant cancer cell lines. The research involved modifying the chemical structure to enhance selectivity towards malignant cells while minimizing toxicity to normal cells. The results indicated that certain modifications led to increased cytotoxicity and selectivity indices, making them suitable candidates for further development as anticancer therapeutics .

Case Study: Antiparasitic Efficacy

Another significant study evaluated the efficacy of benzimidazole derivatives against T. spiralis. The researchers found that specific structural modifications led to enhanced larvicidal effects compared to existing treatments. This research underscores the potential for developing new anthelmintics based on benzimidazole scaffolds, which could address issues related to drug resistance in parasitic infections .

Mechanism of Action

The mechanism of action of 4-(1H-Benzimidazol-2-YL)-1-mesitylpyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. The mesityl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The mesityl group in the target compound enhances steric hindrance compared to smaller groups like benzyl () or o-tolyl (). This may reduce nucleophilic attack at the pyrrolidinone carbonyl, as seen in analogous ring-opening reactions (e.g., hydrazide formation in ). Electron-donating methyl groups on the mesityl ring could lower the compound’s acidity (pKa ~5.5) compared to electron-withdrawing substituents like chlorine ().

Biological Activity :

- Compounds with halogen substituents (e.g., 5-chloro in ) or pyrazole moieties () exhibit enhanced antibacterial or antifungal activity. The mesityl group’s hydrophobicity may improve membrane permeability, though direct activity data for the target compound are lacking.

Synthetic Flexibility: Benzimidazole-pyrrolidinone hybrids are often synthesized via nucleophilic substitution or condensation reactions (). The mesityl group’s bulk may necessitate optimized conditions (e.g., polar aprotic solvents, elevated temperatures).

Physicochemical and Spectral Properties

- UV-Vis Absorption: Benzimidazole derivatives typically absorb in the 229–299 nm range (). The target compound’s λmax is expected to align with 4-(1H-Benzimidazol-2-yl)phenol (λmax 299 nm) due to conjugation effects .

- Thermal Stability : The mesityl-substituted analogue () has a predicted boiling point of 627.4°C, higher than benzyl or phenyl derivatives, likely due to increased molecular weight and rigidity.

Biological Activity

The compound 4-(1H-benzimidazol-2-yl)-1-mesitylpyrrolidin-2-one is a benzimidazole derivative that has garnered attention due to its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, supported by data tables and case studies from various sources.

Chemical Structure and Properties

The molecular structure of this compound includes a benzimidazole moiety linked to a mesityl group through a pyrrolidinone ring. This unique structure contributes to its biological activity.

Anticancer Activity

Several studies have investigated the anticancer properties of benzimidazole derivatives, including the target compound.

- Cytotoxicity Studies : Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain benzimidazole derivatives showed IC50 values lower than those of standard chemotherapeutics such as cisplatin in multiple human cancer cell lines (SW707, HCV29T, A549, T47D) .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (lung) | < 10 | |

| Benzimidazole derivative X | SW707 (rectal) | 5.63 | |

| Benzimidazole derivative Y | T47D (breast) | 7.20 |

Anti-inflammatory Effects

Benzimidazole derivatives have also been studied for their anti-inflammatory properties. In an experimental model involving morphine-induced hyperalgesia in mice, administration of benzimidazole derivatives significantly reduced TNF-α expression and alleviated pain symptoms . This suggests potential applications in managing opioid-induced pain conditions.

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have been extensively documented. The compound was tested against various bacterial strains, showing promising activity comparable to standard antibiotics like gentamycin.

| Bacterial Strain | Activity Level | Reference |

|---|---|---|

| Escherichia coli | Moderate | |

| Pseudomonas aeruginosa | Significant | |

| Staphylococcus aureus | Low |

Case Studies

- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of various benzimidazole derivatives on four human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited superior antiproliferative activity compared to traditional chemotherapeutics .

- Pain Management in Opioid Use : Another study focused on the use of benzimidazole derivatives in mitigating morphine-induced pain in mice. The results showed that these compounds could effectively reduce hyperalgesia and allodynia, indicating their potential as adjunct therapies in pain management .

Q & A

Q. Critical Parameters :

- Temperature : Higher temperatures (reflux) accelerate imidazole ring closure but may degrade sensitive intermediates .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for mesityl group attachment .

- Purification : Column chromatography or recrystallization (using ethanol/water) is essential to achieve >95% purity .

Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Q. Basic Research Focus

- 1H/13C NMR : Confirm the presence of the mesityl group (aromatic protons at δ 6.8–7.2 ppm) and pyrrolidinone carbonyl (δ 170–175 ppm in 13C) .

- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular ion peak (C₂₀H₂₁N₃O, [M+H]+ = 320.1754) .

- HPLC-PDA : A reverse-phase C18 column with a methanol/water gradient (70:30) resolves impurities, with UV detection at 254 nm (benzimidazole absorption) .

Advanced Tip : Cross-validate crystallographic data (e.g., X-ray diffraction) to resolve ambiguities in tautomeric forms of the benzimidazole moiety .

How does the mesityl group influence the compound’s bioavailability and target binding?

Q. Advanced Research Focus

- Steric Effects : The bulky mesityl group (2,4,6-trimethylphenyl) restricts rotational freedom, stabilizing interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

- Electron Donation : Methyl groups enhance electron density on the pyrrolidinone carbonyl, increasing hydrogen-bonding capacity with residues like Asp or Glu .

- Pharmacokinetics : Mesityl substitution improves metabolic stability by reducing CYP450-mediated oxidation compared to unsubstituted aryl groups .

Q. Experimental Validation :

- Molecular docking : Use AutoDock Vina to simulate binding to targets like PARP-1 or tubulin .

- LogP Measurement : Octanol-water partitioning (experimental LogP ~2.8) correlates with enhanced membrane permeability .

What strategies mitigate contradictions in reported biological activity data for this compound?

Advanced Research Focus

Common discrepancies arise from:

- Assay Variability : Standardize cell viability assays (e.g., MTT vs. resazurin) to minimize interference from the compound’s intrinsic fluorescence .

- Solubility Limits : Use DMSO concentrations ≤0.1% in vitro to avoid artifactual cytotoxicity .

- Metabolite Interference : LC-MS/MS analysis distinguishes parent compound effects from metabolites in pharmacokinetic studies .

Case Study : Conflicting IC₅₀ values in kinase inhibition assays were resolved by pre-incubating the compound with ATP (1 mM) to account for competitive binding .

How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Q. Advanced Research Focus

- Benzimidazole Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at position 5 to enhance π-stacking with aromatic residues .

- Pyrrolidinone Substituents : Replace the mesityl group with substituted benzyl rings to modulate selectivity for G-protein-coupled receptors .

- Pro-drug Design : Esterify the pyrrolidinone carbonyl to improve oral bioavailability, with in situ hydrolysis by esterases .

Q. Validation Workflow :

Parallel Synthesis : Generate derivatives via microwave-assisted reactions (120°C, 30 min) .

High-Throughput Screening : Test against a panel of 50 cancer cell lines (NCI-60) to identify lead candidates .

What computational methods predict the compound’s metabolic pathways?

Q. Advanced Research Focus

- In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I oxidation sites (e.g., benzylic C-H bonds) .

- CYP450 Docking : Glide SP simulations reveal CYP3A4 as the primary metabolizing enzyme due to hydrophobic active-site interactions .

- Metabolite Identification : UPLC-QTOF-MS detects hydroxylated derivatives (m/z 336.18) in hepatic microsomal assays .

How do crystallization conditions impact polymorph screening for this compound?

Q. Advanced Research Focus

- Solvent Selection : Ethyl acetate yields Form I (monoclinic, P2₁/c), while acetonitrile produces Form II (orthorhombic, Pbca) with distinct dissolution rates .

- Temperature Gradients : Slow cooling (0.5°C/min) from 60°C to 25°C reduces lattice defects, confirmed by powder XRD .

- Co-crystallization : Add succinic acid to stabilize a high-energy polymorph with improved tablet compressibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.